molecular formula C23H17FN6O3S B2630966 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207032-31-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B2630966
CAS No.: 1207032-31-2
M. Wt: 476.49
InChI Key: KRADCWHKTCEYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H17FN6O3S and its molecular weight is 476.49. The purity is usually 95%.
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Scientific Research Applications

  • Enzyme Inhibitory Activities :

    • A study synthesized new sulfonamides with benzodioxane and acetamide moieties, aiming to investigate their enzyme inhibitory potential. The compounds demonstrated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
  • Antimicrobial and Antifungal Potentials :

    • Compounds structurally similar to the main compound were synthesized and evaluated for their antimicrobial and antifungal activities. Notably, some of these compounds, especially those containing chlorophenyl and dimethylphenyl moieties, exhibited good antimicrobial potential with low hemolytic activity, indicating their potential as antibacterial and antifungal agents (Abbasi et al., 2020).
  • Potential in Treating Diabetes :

    • Another study focused on synthesizing a series of compounds with benzodioxin and phenylsulfonyl moieties, evaluating their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. The compounds showed weak to moderate inhibitory activities, suggesting their potential role in managing type-2 diabetes (Abbasi et al., 2023).
  • Biofilm Inhibition and Cytotoxicity :

    • Research involving N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed their potential in inhibiting bacterial biofilms, especially against Escherichia coli and Bacillus subtilis, while exhibiting low cytotoxicity. This indicates a possible therapeutic application in treating infections involving biofilms (Abbasi et al., 2020).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3S/c24-15-3-1-14(2-4-15)17-12-18-22-26-27-23(29(22)7-8-30(18)28-17)34-13-21(31)25-16-5-6-19-20(11-16)33-10-9-32-19/h1-8,11,17-18,22,26,28H,9-10,12-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITCKEARKZGKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NNC4N3C=CN5C4CC(N5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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